An In-depth Technical Guide to Propylamine
An In-depth Technical Guide to Propylamine
Abstract: Propylamine, also known as n-propylamine or propan-1-amine, is a primary aliphatic amine with significant applications across the pharmaceutical, agrochemical, and chemical synthesis industries.[1][2] Its utility stems from the reactive primary amino group, which serves as a versatile functional handle for constructing more complex molecules.[1] This document provides a comprehensive overview of the chemical formula, structure, physicochemical properties, synthesis protocols, and key applications of propylamine, tailored for professionals in research and drug development.
Chemical Identity and Properties
Propylamine is a colorless, volatile liquid characterized by a strong, ammonia-like odor.[1][3] It is a weak base with a pKa of 10.6 at 20°C and is miscible with water, ethanol, and ether.[4] The fundamental identifiers and physicochemical properties of propylamine are summarized in the table below.
Table 1: Physicochemical Properties of Propylamine
| Property | Value | Source(s) |
| IUPAC Name | Propan-1-amine | [3][5] |
| Synonyms | n-Propylamine, 1-Aminopropane | [6][7] |
| CAS Number | 107-10-8 | [5][6] |
| Molecular Formula | C₃H₉N | [5][6] |
| Linear Formula | CH₃CH₂CH₂NH₂ | [8] |
| Molecular Weight | 59.11 g/mol | [3][6] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Strong, ammonia-like | [2][3] |
| Density | 0.719 g/mL at 25 °C | [5][4] |
| Boiling Point | 47-49 °C | [1][5] |
| Melting Point | -83 °C | [5][4] |
| Flash Point | -37 °C (-35 °F) | [2][3] |
| Water Solubility | Miscible | [2][3] |
| Vapor Pressure | 33.9 kPa (254 mmHg) at 20 °C | [3] |
| Refractive Index (n20/D) | 1.388 | [4][8] |
| Base Dissociation Constant (Kb) | 4.7 x 10⁻⁴ | [5][9] |
Chemical Formula and Structure
The chemical formula for propylamine is C₃H₉N.[5][6] Structurally, it consists of a three-carbon propyl group attached to a primary amino group (-NH₂).[3] This structure imparts nucleophilic and basic properties, which are central to its reactivity.
Synthesis of Propylamine
Propylamine can be synthesized through various industrial and laboratory methods. A common industrial approach involves the reaction of n-propanol with ammonia (B1221849) at high temperature and pressure over a catalyst, which can produce a mixture of mono-, di-, and tri-propylamine.[4][10] For laboratory-scale synthesis, a prevalent method is the reduction of a nitrile, such as propanenitrile.
This protocol describes the synthesis of propylamine via the reduction of propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
Propanenitrile (CH₃CH₂CN)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Distilled water
-
10% Sulfuric acid
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus
Procedure:
-
Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. The entire apparatus must be flame-dried under a nitrogen or argon atmosphere to exclude moisture.
-
Reaction Initiation: Suspend LiAlH₄ (e.g., 0.15 mol) in 150 mL of anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Addition of Nitrile: Dissolve propanenitrile (e.g., 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of a calculated amount of water (e.g., X mL of water for X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL), and then more water (3X mL). This should produce a granular precipitate of aluminum salts.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Purification: Dry the combined ethereal solution over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by distillation. The remaining liquid is crude propylamine, which can be further purified by fractional distillation. The fraction boiling at approximately 48 °C is collected.
Chemical Reactivity and Applications
The primary amine group in propylamine is a nucleophile and a base, enabling it to participate in a wide range of chemical reactions, including alkylation, acylation, and condensation.[1] This reactivity makes it a crucial intermediate in organic synthesis.
Key Applications in Drug Development and Industry:
-
Pharmaceuticals: Propylamine is a vital building block for active pharmaceutical ingredients (APIs).[1][11] It is used in the synthesis of local anesthetics like prilocaine (B1678100) and oral antidiabetic medications such as chlorpropamide.[1] The broader family of propargylamines, a related structural class, is also extensively studied in drug discovery.[12]
-
Agrochemicals: It serves as a key intermediate in the production of fungicides, such as prochloraz, and herbicides.[1][2][13]
-
Chemical Synthesis: Propylamine is employed as a reagent and a catalyst in organic synthesis. It is used to create rubber chemicals, dyes, corrosion inhibitors, and resins for textiles and leather.[2][13]
-
Nanomaterials: In the processing of nanomaterials, propylamine is utilized in the synthesis, size and morphology control, and functionalization of various nanosized products.[11]
Safety and Handling
Propylamine is a highly flammable liquid with a low flash point and its vapors can form explosive mixtures with air.[3][4] It is also corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[2] Proper handling requires the use of personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propylamine [chembk.com]
- 5. Propylamine - Wikipedia [en.wikipedia.org]
- 6. Propylamine [webbook.nist.gov]
- 7. Propylamine | 107-10-8 [chemnet.com]
- 8. 正丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 10. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]

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